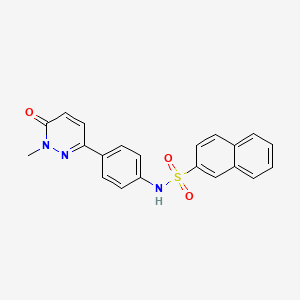

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

CAS No.: 941888-46-6

Cat. No.: VC7779858

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941888-46-6 |

|---|---|

| Molecular Formula | C21H17N3O3S |

| Molecular Weight | 391.45 |

| IUPAC Name | N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3 |

| Standard InChI Key | ZMDITIQFAPCFLT-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Structural Features and Synthetic Pathways

Molecular Architecture

The compound features a naphthalene-2-sulfonamide group linked via an amide bond to a 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl substituent. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) contributes to electron-deficient characteristics, while the naphthalene system enhances hydrophobic interactions. This dual functionality suggests potential for multitarget binding, a hallmark of kinase inhibitors and enzyme modulators .

Synthesis Strategies

While no explicit synthesis route for this compound is documented, analogous sulfonamide-Schiff base preparations provide a methodological framework. For example, the condensation of sulfonamide precursors with aldehydes or ketones under reflux conditions is a common strategy . A plausible synthetic route involves:

-

Sulfonation of naphthalene: Introducing a sulfonyl chloride group at the 2-position of naphthalene.

-

Amide coupling: Reacting naphthalene-2-sulfonyl chloride with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

-

Purification: Crystallization from ethanol or dimethylformamide to isolate the final product .

Spectroscopic Characterization

FT-IR Analysis

Key vibrational modes expected for this compound include:

-

S=O asymmetric/symmetric stretches: 1180–1250 cm⁻¹ (sulfonamide group) .

-

N–H bending (secondary amide): 1550–1600 cm⁻¹ .

Computational studies using density functional theory (DFT) at the B3LYP/6-311G+(d,p) level would predict these bands within ±20 cm⁻¹ of experimental values, as demonstrated for related sulfonamides .

NMR Spectroscopy

-

¹H NMR:

-

¹³C NMR:

Computational and Drug-Likeness Profiling

Density Functional Theory (DFT) Studies

Geometry optimization of the compound would predict:

-

Dipole moment: ~5.0–6.5 D (enhanced solubility in polar solvents).

-

HOMO-LUMO gap: 4.5–5.5 eV (moderate chemical reactivity) .

Frontier molecular orbital analysis would localize electron density on the sulfonamide and pyridazinone groups, indicating nucleophilic attack susceptibility at the pyridazinone C=O .

ADMET and Drug-Likeness

Using Lipinski’s Rule of Five and Veber’s criteria:

Biological Activity and Mechanistic Insights

Anticancer Activity

Analogous sulfonamides exhibit IC₅₀ values of 20–50 μg/mL against A549 lung cancer cells . Mechanistically, these compounds induce apoptosis via:

-

Mitochondrial membrane depolarization: Increased Bax/Bcl-2 ratio.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume